Dodecyl 3-phenylprop-2-enoate

Description

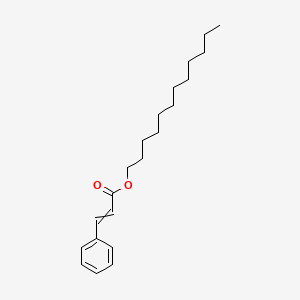

Structure

3D Structure

Properties

CAS No. |

146354-36-1 |

|---|---|

Molecular Formula |

C21H32O2 |

Molecular Weight |

316.5 g/mol |

IUPAC Name |

dodecyl 3-phenylprop-2-enoate |

InChI |

InChI=1S/C21H32O2/c1-2-3-4-5-6-7-8-9-10-14-19-23-21(22)18-17-20-15-12-11-13-16-20/h11-13,15-18H,2-10,14,19H2,1H3 |

InChI Key |

DWQJNTGUXHNSPT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C=CC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Engineering for Dodecyl 3 Phenylprop 2 Enoate

Conventional Esterification Approaches for Cinnamic Acid and Dodecanol (B89629)

Traditional methods for synthesizing Dodecyl 3-phenylprop-2-enoate (B8295013) rely on established chemical principles, most notably Fischer-Speier esterification, which utilizes acid catalysts to facilitate the reaction between a carboxylic acid and an alcohol.

In the context of synthesizing Dodecyl 3-phenylprop-2-enoate, trans-cinnamic acid is reacted with dodecanol. researchgate.net The typical protocol involves refluxing the two reactants with a catalytic amount of a strong acid for a set period. wvu.eduresearchgate.net The reaction is reversible, with water as a byproduct. masterorganicchemistry.com The removal of water or the use of excess dodecanol shifts the equilibrium to favor the formation of the Dodecyl 3-phenylprop-2-enoate product.

A general laboratory procedure involves:

Charging a reaction flask with trans-cinnamic acid and dodecanol. researchgate.net

Adding a catalytic amount of a strong acid, such as concentrated sulfuric acid. wvu.eduresearchgate.net

Heating the mixture to reflux for a duration ranging from 45 minutes to several hours to reach equilibrium. wvu.eduresearchgate.netnsf.gov

Upon cooling, the mixture is typically neutralized, often with an aqueous sodium bicarbonate solution, to remove the unreacted acid and the acid catalyst. wvu.eduresearchgate.net

The final product is then isolated from the organic layer and purified, often through techniques like column chromatography. researchgate.net

The choice of catalyst is critical in esterification and can be broadly categorized into homogeneous and heterogeneous systems, each with distinct advantages and disadvantages. rsc.org

Homogeneous Catalysis: In homogeneous catalysis, the catalyst exists in the same phase as the reactants. youtube.com For Fischer esterification, common homogeneous catalysts include strong mineral acids like sulfuric acid (H₂SO₄) and phosphoric acid, as well as organic acids like p-toluenesulfonic acid (pTSA). wvu.edunsf.govresearchgate.net These catalysts are highly effective due to their excellent miscibility with the reactants, allowing for high reaction rates. youtube.com However, a significant drawback is the difficulty in separating the catalyst from the reaction mixture post-synthesis, often requiring neutralization and extraction steps that can generate waste. rsc.org Studies on the synthesis of similar esters have demonstrated near-quantitative acid conversion using homogeneous catalysts like pTSA under solventless conditions at temperatures between 140 and 170°C. researchgate.net

Heterogeneous Catalysis: Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid reaction mixture. youtube.com This approach offers a significant advantage in terms of sustainability and process efficiency because the catalyst can be easily removed by simple filtration and potentially reused. rsc.org Examples of heterogeneous catalysts for esterification include acidic ion-exchange resins, zeolites, and supported metal oxides. youtube.comrsc.org For instance, the synthesis of methyl cinnamate (B1238496) has been effectively carried out using a macroporous resin as a catalyst, which could be reused multiple times without a significant drop in performance. researchgate.net While heterogeneous catalysts are praised for their stability and recyclability, they may sometimes exhibit lower activity and selectivity compared to their homogeneous counterparts due to mass transfer limitations at the catalyst surface. rsc.orgyoutube.com

Advanced and Green Synthesis Strategies for Enhanced Efficiency and Sustainability

To overcome the limitations of conventional methods, such as long reaction times, high energy consumption, and catalyst separation issues, advanced and green synthesis strategies have been developed. These include microwave-assisted synthesis, enzymatic catalysis, and continuous flow processes.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nsf.gov Unlike conventional heating which relies on thermal conduction, microwave irradiation directly heats the reactants through dielectric polarization, leading to rapid and uniform heating. mdpi.comresearchgate.net This technique has been shown to dramatically reduce reaction times, often from hours to minutes, while increasing product yields for the synthesis of long-chain cinnamate esters. mdpi.comresearchgate.netnih.gov

In a comparative study, the synthesis of cinnamyl long-chain esters under conventional heating required 30–65 hours to achieve yields over 90%, whereas microwave irradiation accomplished the same in just 10–20 minutes under solvent-free conditions at 140°C. mdpi.comresearchgate.net This efficiency is a key aspect of green chemistry, as it significantly reduces energy consumption. nsf.gov The optimization of microwave-assisted synthesis for isoamyl cinnamate showed a yield of 95% in 40 minutes, compared to 94% in 90 minutes with traditional heating. researchgate.net For methyl cinnamate, optimal conditions under microwave irradiation (500 W, 80°C) reduced the reaction time to just 16 minutes. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Cinnamate Esters

| Ester | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Cinnamyl Decanoate | Conventional | 58 h | 92% | researchgate.net |

| Cinnamyl Decanoate | Microwave | 18 min | 90% | researchgate.net |

| Isoamyl Cinnamate | Conventional | 90 min | 94% | researchgate.net |

| Isoamyl Cinnamate | Microwave | 40 min | 95% | researchgate.net |

Enzymatic synthesis represents a cornerstone of green chemistry, offering high selectivity under mild reaction conditions. Lipases are particularly effective biocatalysts for esterification reactions. researchgate.net Utilizing immobilized lipases, such as Novozym 435 or Lipozyme TL IM, allows for their easy separation and reuse, which is cost-effective. nih.govulpgc.es

A significant advantage of lipase-catalyzed reactions is the ability to perform them in solvent-free systems, where one of the liquid substrates (e.g., dodecanol) acts as the reaction medium. researchgate.netulpgc.esnih.gov This eliminates the need for organic solvents, reducing costs and environmental impact. researchgate.netulpgc.es The esterification of chlorogenic acid with various alcohols, including dodecanol, has been successfully demonstrated in a solvent-free environment using lipase (B570770) catalysis. nih.gov The synthesis of benzyl (B1604629) cinnamate achieved a yield of 97.3% under optimized, lipase-catalyzed conditions. researchgate.net The reaction mechanism in these systems involves both hydrolysis and esterification steps. nih.gov Optimization of reaction parameters such as temperature, enzyme loading, and substrate molar ratio is crucial for achieving high conversion rates. nih.govnih.gov For example, while increasing the substrate molar ratio can shift the equilibrium towards the product, an excessive amount can inhibit enzyme activity. nih.govresearchgate.net

Table 2: Research Findings on Lipase-Catalyzed Synthesis of Various Esters

| Ester Product | Lipase Used | Key Optimized Condition | Yield / Conversion | Reference |

|---|---|---|---|---|

| Benzyl Cinnamate | Lipozyme TL IM | Isooctane medium, optimal water activity | 97.3% | researchgate.net |

| Benzyl Cinnamate | Not specified | 40°C, 2.6:1 alcohol:acid ratio, 27h | 97.7% | nih.gov |

| Oleyl Cinnamate | Novozym 435 | 55°C, 1:6 acid:alcohol ratio | 100% (after 12 days) | dss.go.thresearchgate.net |

| 2-phenylethyl acetate | Novozym® 435 | 57.8°C, 79 min reaction time | 85.4% | nih.gov |

| Octyl Formate | Novozym 435 | 40°C, 1:7 acid:alcohol ratio | 96.51% | nih.gov |

Continuous flow chemistry offers a safer, more scalable, and efficient alternative to traditional batch production. nih.gov In this approach, reactants are continuously pumped through a reactor where the reaction occurs, and the product is collected at the outlet. For the synthesis of Dodecyl 3-phenylprop-2-enoate, this technology can be combined with enzymatic catalysis in what is known as an enzymatic membrane reactor (EMR). ugal.roresearchgate.net

An EMR setup for cinnamate ester synthesis typically involves immobilizing a lipase (like Lipozyme TL IM) within a reactor. ugal.roresearchgate.netresearchgate.net The reactants (cinnamic acid and an alcohol) are continuously fed into the reactor. The key feature is a membrane, often an ultrafiltration membrane, which retains the high-molecular-weight enzyme in the reactor while allowing the smaller product molecules to pass through and be collected. researchgate.net A crucial advantage of this system, particularly for equilibrium-limited reactions like esterification, is the potential to selectively remove the water byproduct through the membrane, which continuously shifts the reaction equilibrium towards the product side, thereby increasing conversion. mdpi.com Studies on the continuous synthesis of other cinnamate esters have demonstrated the viability of this approach, achieving significant conversion in a solvent-free system. ugal.roresearchgate.net This technique not only enhances productivity but also simplifies downstream processing. researchgate.net

Exploration of Precursor and Reactant Variations for Dodecyl 3-phenylprop-2-enoate Analogues

The synthesis of analogues of dodecyl 3-phenylprop-2-enoate involves the systematic variation of its two primary precursors: the carboxylic acid moiety (cinnamic acid and its derivatives) and the alcohol moiety (dodecanol and other alcohols). These explorations are crucial for creating a diverse library of cinnamate esters, which can be screened for various applications.

The core structure of dodecyl 3-phenylprop-2-enoate is derived from trans-cinnamic acid and dodecanol. Variations in the cinnamic acid portion typically involve introducing substituents onto the phenyl ring. These modifications can influence the electronic properties and steric hindrance of the resulting ester. For instance, the use of methoxy-substituted cinnamic acids, such as (E)-4-methoxycinnamic acid, has been documented in the synthesis of related ester derivatives. nih.gov

Similarly, the alcohol component can be varied to alter the length of the alkyl chain, introduce branching, or incorporate other functional groups. While the focus of this article is on the dodecyl ester, the synthesis of other alkyl cinnamates, such as methyl cinnamate, ethyl cinnamate, and allyl cinnamate, demonstrates the wide range of alcohols that can be employed. wikipedia.orgnih.govnih.gov The choice of alcohol directly impacts the lipophilicity and physical properties of the final ester.

Several established esterification methods are utilized for the synthesis of these analogues, including the Steglich and Fischer esterification reactions. The Steglich esterification, which employs a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) along with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), is favored for its mild reaction conditions. nih.govnih.gov This method has been successfully used to synthesize a variety of cinnamyl ester derivatives. The Fischer esterification, on the other hand, involves the direct reaction of the carboxylic acid and alcohol under acidic catalysis, often with sulfuric acid. wikipedia.orguns.ac.id

The table below summarizes the variations in precursors used to synthesize analogues of dodecyl 3-phenylprop-2-enoate, as documented in the literature for related cinnamate esters.

Table 1: Precursor Variations for the Synthesis of Cinnamate Ester Analogues This table is interactive and can be sorted by clicking on the column headers.

| Carboxylic Acid Precursor | Alcohol Precursor | Resulting Ester Analogue |

|---|---|---|

| (E)-Cinnamic acid | Ethanol | Ethyl (2E)-3-phenylprop-2-enoate wikipedia.org |

| (E)-Cinnamic acid | Methanol | Methyl (E)-3-phenylprop-2-enoate nih.gov |

| (E)-Cinnamic acid | Allyl alcohol | Prop-2-enyl 3-phenylprop-2-enoate nih.govnih.gov |

| (E)-Cinnamic acid | Cinnamyl alcohol | 3-phenylprop-2-enyl (E)-3-phenylprop-2-enoate nih.gov |

| (E)-4-Methoxycinnamic acid | Various (not specified) | Methoxy-substituted cinnamate esters nih.gov |

Kinetic and Mechanistic Studies of Dodecyl 3-phenylprop-2-enoate Formation Pathways

The formation of dodecyl 3-phenylprop-2-enoate, an ester, is primarily achieved through esterification reactions. The two most relevant pathways for its synthesis, based on studies of analogous cinnamate esters, are the Fischer esterification and the Steglich esterification. Each of these pathways proceeds through a distinct mechanism, which influences the reaction kinetics.

Fischer Esterification:

The Fischer esterification of cinnamic acid with an alcohol, such as dodecanol, is an acid-catalyzed nucleophilic acyl substitution. The mechanism can be outlined as follows:

Protonation of the Carbonyl Oxygen: The carboxylic acid (cinnamic acid) is protonated by a strong acid catalyst, typically sulfuric acid. This protonation activates the carbonyl group, making the carbonyl carbon more electrophilic. uns.ac.id

Nucleophilic Attack by the Alcohol: The alcohol (dodecanol) acts as a nucleophile and attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. uns.ac.id

Proton Transfer: A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups of the former carboxylic acid. This converts one of the hydroxyl groups into a good leaving group (water). uns.ac.id

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.

Deprotonation: The protonated ester is then deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product, dodecyl 3-phenylprop-2-enoate, and regenerate the acid catalyst. uns.ac.id

Steglich Esterification:

The Steglich esterification offers a milder alternative to the Fischer esterification and proceeds through a different mechanistic pathway that does not require strong acid catalysis. The key reagents are a carbodiimide (B86325) coupling agent, such as DCC or EDC, and a nucleophilic catalyst, commonly DMAP. nih.gov

The proposed mechanism involves:

Activation of the Carboxylic Acid: The carboxylic acid (cinnamic acid) reacts with the carbodiimide (e.g., DCC) to form an O-acylisourea intermediate. This intermediate is highly reactive towards nucleophilic attack.

Nucleophilic Attack by DMAP: The DMAP catalyst attacks the O-acylisourea intermediate, forming a more reactive acyl-pyridinium species and releasing dicyclohexylurea (DCU) as a byproduct.

Nucleophilic Attack by the Alcohol: The alcohol (dodecanol) then attacks the highly electrophilic acyl-pyridinium intermediate, forming the desired ester (dodecyl 3-phenylprop-2-enoate) and regenerating the DMAP catalyst.

The Steglich esterification is generally faster and can be carried out at lower temperatures than the Fischer esterification. A modified, greener Steglich protocol for cinnamic acid esters has been developed using EDC in acetonitrile (B52724), which can lead to high yields in as little as 45 minutes with mild heating. nih.gov

While these mechanisms are well-established for the synthesis of various esters, including cinnamates, specific kinetic data such as reaction rates, activation energies, and the influence of reactant concentrations on the formation of dodecyl 3-phenylprop-2-enoate are not extensively reported in the readily available literature. However, studies on similar systems have shown that reaction time is a critical parameter. For instance, in the synthesis of menthyl cinnamate via Fischer esterification, varying the reaction time between 4, 5, and 6 hours significantly impacted the yield, with the optimal time being 5 hours. uns.ac.id

The table below provides a comparative overview of the key mechanistic and kinetic features of the Fischer and Steglich esterification pathways for the formation of cinnamate esters.

Table 2: Mechanistic and Kinetic Comparison of Esterification Pathways This table is interactive and can be sorted by clicking on the column headers.

| Feature | Fischer Esterification | Steglich Esterification |

|---|---|---|

| Catalyst | Strong acid (e.g., H₂SO₄) uns.ac.id | Coupling agent (e.g., DCC, EDC) and a nucleophilic catalyst (e.g., DMAP) nih.gov |

| Key Intermediate | Protonated carboxylic acid, tetrahedral intermediate uns.ac.id | O-acylisourea, acyl-pyridinium species |

| Reaction Conditions | Typically requires elevated temperatures and often an excess of one reactant uns.ac.id | Generally mild conditions, often at room temperature or with gentle heating nih.gov |

| Byproducts | Water uns.ac.id | A substituted urea (B33335) (e.g., dicyclohexylurea) |

| Reversibility | Reversible reaction uns.ac.id | Generally considered irreversible due to the stability of the urea byproduct |

| Reaction Time | Can be several hours uns.ac.id | Can be significantly shorter, sometimes under an hour nih.gov |

Advanced Analytical and Spectroscopic Characterization Techniques for Dodecyl 3 Phenylprop 2 Enoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Dodecyl 3-phenylprop-2-enoate (B8295013). Through one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, a complete assignment of all proton and carbon signals can be achieved, confirming the connectivity of the phenylprop-2-enoate moiety and the dodecyl chain.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of Dodecyl 3-phenylprop-2-enoate provides detailed information about the chemical environment of the different protons in the molecule. The spectrum is characterized by distinct signals for the aromatic protons, the vinylic protons of the prop-2-enoate group, and the aliphatic protons of the dodecyl chain.

The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region of the spectrum. The two vinylic protons of the acrylate (B77674) backbone exhibit a characteristic trans-coupling with a large coupling constant (J), typically around 16.0 Hz. The methylene (B1212753) protons of the dodecyl chain adjacent to the ester oxygen are shifted downfield due to the deshielding effect of the oxygen atom. The other methylene protons of the dodecyl chain appear as a broad multiplet, while the terminal methyl group gives a characteristic triplet signal.

While specific experimental data for Dodecyl 3-phenylprop-2-enoate is not widely published, data from the closely related compound, Octadecyl (2E)-3-phenylprop-2-enoate, provides a reliable reference for the expected chemical shifts and coupling patterns of the phenylprop-2-enoate portion and the general regions for the alkyl chain protons. rsc.org

Table 1: Predicted ¹H NMR Data for Dodecyl 3-phenylprop-2-enoate

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

|---|---|---|---|

| 7.69 | d | ~16.0 | Vinylic proton |

| 7.55 - 7.52 | m | - | Aromatic protons |

| 7.39 - 7.36 | m | - | Aromatic protons |

| 6.45 | d | ~16.0 | Vinylic proton |

| 4.19 | t | ~6.7 | -OCH₂- |

| 1.74 - 1.63 | m | - | -OCH₂CH ₂- |

| 1.26 | br s | - | -(CH₂)₉- |

Note: Data is predicted based on values for related long-chain cinnamates and general NMR principles. rsc.orgcompoundchem.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on each unique carbon atom in Dodecyl 3-phenylprop-2-enoate. The spectrum will show distinct signals for the carbonyl carbon, aromatic carbons, vinylic carbons, and the carbons of the dodecyl chain. libretexts.org

The carbonyl carbon of the ester group is the most deshielded and appears at the lowest field, typically in the range of 166-168 ppm. The carbons of the phenyl ring and the vinylic carbons resonate in the 117-145 ppm region. The carbon of the methylene group attached to the ester oxygen appears around 65 ppm, while the other aliphatic carbons of the dodecyl chain are found in the upfield region of the spectrum (14-32 ppm).

Table 2: Predicted ¹³C NMR Data for Dodecyl 3-phenylprop-2-enoate

| Chemical Shift (δ) (ppm) | Assignment |

|---|---|

| ~167.0 | C=O |

| ~144.9 | Vinylic CH |

| ~134.4 | Quaternary Aromatic C |

| ~130.5 | Aromatic CH |

| ~128.9 | Aromatic CH |

| ~128.1 | Aromatic CH |

| ~117.9 | Vinylic CH |

| ~65.1 | -OCH₂- |

| ~31.9 | -CH₂- |

| ~29.6 | -CH₂- (multiple) |

| ~29.3 | -CH₂- |

| ~28.7 | -CH₂- |

| ~25.9 | -CH₂- |

| ~22.7 | -CH₂- |

Note: Data is predicted based on values for related cinnamates and general ¹³C NMR chemical shift correlations. libretexts.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for the definitive structural assignment of Dodecyl 3-phenylprop-2-enoate by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other. sdsu.edu Key expected correlations include the coupling between the two vinylic protons, couplings between adjacent aromatic protons, and couplings between adjacent protons in the dodecyl chain (e.g., the -OCH₂- protons with the adjacent -CH₂- protons, and so on down the chain). youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment reveals which protons are directly attached to which carbon atoms. epfl.ch For instance, the HSQC spectrum would show a cross-peak connecting the vinylic proton signal at ~7.69 ppm to the vinylic carbon signal at ~144.9 ppm, confirming their direct bond. Similarly, it would allow for the unambiguous assignment of each protonated carbon in the aromatic ring and the dodecyl chain.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly useful for identifying quaternary carbons and for assembling the different fragments of the molecule. Key HMBC correlations would include the correlation from the -OCH₂- protons to the carbonyl carbon (a three-bond correlation), and correlations from the vinylic protons to the aromatic carbons and the carbonyl carbon, which would firmly establish the connectivity of the phenylprop-2-enoate system.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in Dodecyl 3-phenylprop-2-enoate.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of Dodecyl 3-phenylprop-2-enoate is expected to show characteristic absorption bands corresponding to the various functional groups in the molecule. The most prominent peaks would be from the carbonyl group of the ester, the carbon-carbon double bond of the acrylate moiety, and the aromatic ring. The long dodecyl chain will contribute to strong C-H stretching and bending vibrations. Data from related compounds like ethyl (E)-3-phenylprop-2-enoate and cinnamic acid can be used to predict the positions of these key bands. rsc.orgdocbrown.info

Table 3: Predicted FTIR Data for Dodecyl 3-phenylprop-2-enoate

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| ~3060 | C-H stretch | Aromatic/Vinylic |

| ~2925, ~2855 | C-H stretch | Aliphatic (CH₂, CH₃) |

| ~1715 | C=O stretch | Ester |

| ~1638 | C=C stretch | Alkene |

| ~1580, ~1500 | C=C stretch | Aromatic ring |

| ~1450 | C-H bend | Aliphatic (CH₂) |

| ~1170 | C-O stretch | Ester |

| ~980 | C-H bend (out-of-plane) | Trans-alkene |

Note: Data is predicted based on characteristic group frequencies and spectra of related compounds. rsc.orgdocbrown.info

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FTIR spectroscopy. In Dodecyl 3-phenylprop-2-enoate, the C=C stretching vibrations of the aromatic ring and the alkene moiety are expected to give strong Raman signals due to the change in polarizability during these vibrations. The C=O stretching vibration, while strong in the IR, will be weaker in the Raman spectrum. Raman spectroscopy can be particularly useful for studying the molecular structure and conformation, and for identifying the compound in various matrices. nih.gov The spectrum of prop-2-enyl 3-phenylprop-2-enoate indicates that strong Raman signals can be expected for the phenyl and alkene groups. nih.gov

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| Dodecyl 3-phenylprop-2-enoate |

| Cinnamic acid |

| Octadecyl (2E)-3-phenylprop-2-enoate |

| Ethyl (E)-3-phenylprop-2-enoate |

Mass Spectrometry Techniques for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of Dodecyl 3-phenylprop-2-enoate. It provides precise information on the molecular weight and offers insights into the compound's structure through the analysis of its fragmentation patterns. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is primarily dictated by the volatility and thermal stability of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Cinnamate (B1238496) Esters

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov Dodecyl 3-phenylprop-2-enoate, being a long-chain ester, possesses sufficient volatility to be analyzed by this method, which is often preferred for the quantitation of long-chain fatty acids and their esters. nih.gov The gas chromatograph separates the compound from other volatile components in a mixture before it enters the mass spectrometer. nih.gov

In the mass spectrometer, typically using Electron Ionization (EI), the molecule undergoes ionization and fragmentation. cas.cn The resulting mass spectrum is a unique fingerprint characterized by a molecular ion peak (M⁺) and several fragment ions. For Dodecyl 3-phenylprop-2-enoate (Molecular Weight: 316.48 g/mol ), the spectrum would be expected to show a molecular ion at m/z 316.

The fragmentation pattern is predictable and provides significant structural information. Key fragmentations for cinnamate esters include cleavage of the ester bond and fragmentations within the aromatic and alkyl moieties. The mass spectrum of the closely related ethyl cinnamate shows characteristic peaks at m/z 176 [M]+, 148, 131, 103, and 77. restek.com For dodecyl cinnamate, characteristic fragments would arise from the cinnamoyl group and the dodecyl chain.

Key Expected Fragments for Dodecyl 3-phenylprop-2-enoate:

m/z 131: This prominent peak corresponds to the cinnamoyl cation [C₆H₅CH=CHCO]⁺, which is highly characteristic of cinnamate derivatives.

m/z 103: Represents the loss of carbon monoxide from the cinnamoyl cation, resulting in the [C₇H₇O]⁺ ion.

m/z 91: Often observed as the tropylium (B1234903) ion [C₇H₇]⁺, a rearrangement product from the benzyl (B1604629) group.

m/z 77: Corresponds to the phenyl cation [C₆H₅]⁺.

Fragments resulting from the loss of the dodecyl chain or parts of it.

Table 1: Representative GC-MS Fragmentation Data for a Cinnamate Ester (Ethyl Cinnamate)

| m/z (mass-to-charge ratio) | Ion Structure/Fragment | Significance |

| 176 | [M]⁺ | Molecular Ion |

| 131 | [C₆H₅CH=CHCO]⁺ | Cinnamoyl cation |

| 103 | [C₇H₇O]⁺ | Loss of CO from cinnamoyl |

| 77 | [C₆H₅]⁺ | Phenyl cation |

This table is based on data for Ethyl Cinnamate and serves as an illustrative example for the fragmentation of the cinnamate moiety. restek.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Analogues

For cinnamate derivatives that are non-volatile due to higher molecular weight, increased polarity (e.g., polyhydroxylated analogues), or thermal instability, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical method of choice. nih.govusda.gov LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. mdpi.com It is particularly advantageous for analyzing complex lipids and very-long-chain fatty acids that are not amenable to GC. nih.govspringernature.com

In LC-MS, ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are used. cas.cn ESI is a soft ionization method that typically generates protonated molecules [M+H]⁺ or sodiated adducts [M+Na]⁺ with minimal fragmentation, making it ideal for determining the molecular weight of the intact molecule. cas.cn For more detailed structural analysis, tandem mass spectrometry (LC-MS/MS) can be employed, where the selected molecular ion is subjected to collision-induced dissociation to generate a characteristic fragmentation pattern. nih.govnih.gov

This technique would be essential for analyzing Dodecyl 3-phenylprop-2-enoate in complex biological matrices or for characterizing its non-volatile metabolites or synthetic analogues.

Table 2: Comparison of GC-MS and LC-MS for Cinnamate Ester Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Principle | Separates volatile compounds in a gaseous mobile phase. | Separates compounds in a liquid mobile phase. |

| Analyte Suitability | Volatile, thermally stable compounds (e.g., Dodecyl Cinnamate). nih.gov | Non-volatile, polar, or thermally labile compounds. usda.gov |

| Ionization | Hard ionization (e.g., Electron Ionization - EI), extensive fragmentation. cas.cn | Soft ionization (e.g., Electrospray - ESI), minimal fragmentation. cas.cn |

| Primary Information | Structural detail from fragmentation patterns. | Accurate molecular weight of the intact molecule. mdpi.com |

| Derivatization | May be required to increase volatility. | Generally not required for volatility. usda.gov |

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are central to the analysis of Dodecyl 3-phenylprop-2-enoate, serving to separate the compound from reactants, byproducts, and impurities, thereby enabling both qualitative and quantitative assessment.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used to monitor the progress of chemical reactions. nih.govnih.gov In the synthesis of Dodecyl 3-phenylprop-2-enoate from cinnamic acid and dodecanol (B89629), TLC can be used to track the consumption of the starting materials and the formation of the ester product. nih.gov

The separation is based on the differential partitioning of the compounds between the stationary phase (typically silica (B1680970) gel, a polar adsorbent) and the mobile phase (a less polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate). wisc.edu

Cinnamic acid , being a polar carboxylic acid, adsorbs strongly to the silica gel and thus has a low retention factor (Rf) value. researchgate.net

Dodecanol , a long-chain alcohol, is less polar than cinnamic acid and will have a higher Rf value.

Dodecyl 3-phenylprop-2-enoate , the ester product, is significantly less polar than the starting cinnamic acid. It will travel further up the TLC plate, resulting in a higher Rf value, typically close to that of the dodecanol. chemicalforums.com

By spotting the reaction mixture alongside the starting materials on a TLC plate, the disappearance of the cinnamic acid spot and the appearance of a new product spot can be visualized, often under UV light (due to the conjugated system of the cinnamate moiety) or by using a staining agent like potassium permanganate. nih.govyoutube.com

Table 3: Illustrative TLC Data for Monitoring the Synthesis of Dodecyl 3-phenylprop-2-enoate

| Compound | Polarity | Expected Rf Value* | Visualization |

| Cinnamic Acid (Reactant) | High | Low (~0.2) | UV active, stains with KMnO₄ |

| Dodecanol (Reactant) | Medium | High (~0.6) | Stains with KMnO₄ |

| Dodecyl 3-phenylprop-2-enoate (Product) | Low | High (~0.7) | UV active, stains with KMnO₄ |

*Rf values are hypothetical and depend on the exact solvent system (e.g., Hexane:Ethyl Acetate 4:1) and TLC plate used. wisc.eduresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier technique for the precise quantitative analysis and purity determination of Dodecyl 3-phenylprop-2-enoate. nih.govnih.gov Reversed-phase HPLC is the most common mode used for cinnamate esters. rsc.org

In a typical setup, the compound is separated on a non-polar stationary phase (e.g., a C18 column) using a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). rsc.orgresearchgate.net Less polar compounds like Dodecyl 3-phenylprop-2-enoate are retained longer on the column and thus have a longer retention time compared to more polar impurities.

Detection is commonly performed using a UV detector, set to a wavelength where the cinnamate chromophore exhibits maximum absorbance (around 280-292 nm). rsc.org The area of the chromatographic peak corresponding to Dodecyl 3-phenylprop-2-enoate is directly proportional to its concentration. By analyzing a sample and comparing the peak area of the main component to the total area of all peaks in the chromatogram, the purity of the compound can be accurately calculated. The method's high resolution allows for the separation of closely related impurities, making it ideal for quality control. sigmaaldrich.com

Table 4: Typical HPLC Parameters for Purity Analysis of Dodecyl 3-phenylprop-2-enoate

| Parameter | Value/Description | Purpose |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on polarity. rsc.org |

| Mobile Phase | Acetonitrile/Water gradient | Elution of the analyte. |

| Flow Rate | 1.0 mL/min | Controls retention time and resolution. sigmaaldrich.com |

| Detection | UV at ~280 nm | Quantifies the analyte based on UV absorbance. rsc.org |

| Retention Time (tR) | Compound-specific (e.g., ~15 min) | Qualitative identification. |

| Peak Area | Proportional to concentration | Quantitative measurement for purity calculation. |

Research on Bioactive Properties and Associated Molecular Mechanisms in Vitro Studies

In Vitro Evaluation of Antioxidant Activity and Free Radical Scavenging Mechanisms

The antioxidant capacity of cinnamic acid derivatives is a widely studied property, generally attributed to their ability to act as free radical scavengers. The primary mechanism involves the donation of a hydrogen atom from a phenolic hydroxyl group on the aromatic ring to stabilize reactive oxygen species (ROS), forming a resonance-stabilized phenoxyl radical in the process. researchgate.net Common in vitro methods to evaluate this potential include the 1,1-Diphenyl-2-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govresearchgate.net

However, the antioxidant activity is critically dependent on the substitution pattern of the aromatic ring. Studies consistently show that hydroxylated cinnamates, such as caffeic acid and ferulic acid, are significantly more potent antioxidants than their non-hydroxylated counterparts. nih.gov The presence of hydroxyl groups, particularly at the ortho and para positions, enhances the molecule's ability to donate a hydrogen atom and stabilize the resulting radical. nih.gov Dodecyl 3-phenylprop-2-enoate (B8295013) lacks any hydroxyl substituents on its phenyl ring. Consequently, its inherent free radical scavenging activity via this primary mechanism is expected to be minimal compared to hydroxylated derivatives.

Table 1: Common In Vitro Antioxidant Assays for Cinnamate (B1238496) Derivatives This table is for illustrative purposes based on available literature for the compound class.

| Assay Method | Principle | Measured Endpoint |

| DPPH Radical Scavenging | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change. | Decrease in absorbance, often expressed as IC₅₀ (concentration to scavenge 50% of radicals). |

| ABTS Radical Scavenging | Measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation. | Decrease in absorbance, expressed as IC₅₀ or Trolox Equivalent Antioxidant Capacity (TEAC). |

| Oxygen Radical Absorbance Capacity (ORAC) | Measures the ability of an antioxidant to protect a fluorescent probe from degradation by peroxyl radicals via a hydrogen atom transfer (HAT) mechanism. | Area under the curve (AUC) of fluorescence decay compared to a standard (Trolox). |

Investigations into Antiprotozoal and Antileishmanial Potency of Cinnamate Esters

Cinnamate esters have emerged as a class of compounds with significant potential against various protozoan parasites, including those responsible for leishmaniasis and trypanosomiasis (sleeping sickness).

Structure-activity relationship (SAR) studies have been crucial in identifying the key molecular features that govern the antiprotozoal efficacy of cinnamate esters. researchgate.neteurekaselect.com Two main areas of the molecule are critical: the substitution pattern on the aromatic ring and the nature of the alkyl ester side chain. researchgate.netnih.gov

For the side chain, lipophilicity, which is influenced by the length of the alkyl group, plays a pivotal role. Increased lipophilicity is thought to enhance the compound's ability to cross the parasite's cell membrane, leading to greater bioavailability at the target site. researchgate.net A study directly comparing the leishmanicidal activity of different alkyl cinnamates found that Dodecyl 3-phenylprop-2-enoate exhibited greater potency against Leishmania than hexyl cinnamate. researchgate.netnih.gov This highlights the positive contribution of a long alkyl chain, such as the C12 dodecyl group, to its activity. In contrast, for larvicidal activity against the mosquito Aedes aegypti, compounds with very long alkyl chains like dodecyl cinnamate were found to be less potent than those with medium-length chains (e.g., butyl or pentyl cinnamate). nih.gov

Regarding the aromatic ring, substitutions are critical. The presence of nitro groups or a catechol (3,4-dihydroxy) arrangement on the phenyl ring has been shown to confer high potency against Leishmania donovani and Trypanosoma brucei. researchgate.netnih.gov

The evaluation of the antiprotozoal activity of cinnamate esters is conducted through established in vitro screening protocols. researchgate.net These assays typically involve exposing the parasites to varying concentrations of the test compound and measuring their viability.

For leishmaniasis, assays are commonly performed on the amastigote form of the parasite (e.g., L. donovani or L. infantum), which is the clinically relevant stage that resides within host macrophages. researchgate.netunica.it The effectiveness of a compound is quantified by its half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀), representing the concentration at which parasite viability is reduced by 50%.

To assess the compound's selectivity, its cytotoxicity against a mammalian cell line, such as the human monocyte line U-937 or rat skeletal myoblasts (L6), is concurrently determined. researchgate.neteurekaselect.com The ratio of the cytotoxic concentration to the effective antiparasitic concentration yields the Selectivity Index (SI), a critical parameter for identifying promising drug candidates that are toxic to the parasite but not the host cells. Similar methodologies are employed for screening against Trypanosoma brucei rhodesiense, the causative agent of African sleeping sickness. researchgate.netnih.gov

Table 2: Representative In Vitro Antiprotozoal Screening Data for Cinnamate Esters This table includes data for related compounds to illustrate typical findings. Specific IC₅₀ values for Dodecyl 3-phenylprop-2-enoate are not publicly available but its activity relative to other esters is noted in the text.

| Compound Class | Parasite | Assay Type | Typical IC₅₀ Range (µM) | Reference |

| Nitro-aromatic Cinnamates | Leishmania donovani | Amastigote Viability | 0.3 - 5.0 | researchgate.net |

| Catechol-type Cinnamates | Trypanosoma brucei | Trypomastigote Viability | 0.3 - 10.0 | researchgate.net |

| Alkyl Cinnamates | Leishmania sp. | Amastigote Viability | Activity varies by chain length | researchgate.netnih.gov |

Assessment of Antimicrobial and Antifungal Properties (In Vitro)

Cinnamic acid and its derivatives are known to possess antimicrobial and antifungal properties. nih.gov The proposed mechanism for their antifungal action includes the inhibition of enzymes essential for fungal survival, such as benzoate (B1203000) 4-hydroxylase (CYP53). nih.gov In vitro antimicrobial activity is typically assessed using broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. While a broad spectrum of cinnamate derivatives has been tested against bacteria like Staphylococcus aureus and Escherichia coli, and various fungal species, specific data for Dodecyl 3-phenylprop-2-enoate remains limited in published literature. researchgate.net

Exploration of Anti-inflammatory Modulatory Effects in Cell-Based Models (In Vitro)

The anti-inflammatory potential of cinnamic acid derivatives is an area of active investigation. The primary molecular targets for this activity are enzymes in the arachidonic acid pathway, namely cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), which produce inflammatory mediators like prostaglandins (B1171923) and leukotrienes. eurekaselect.comnih.gov

In vitro studies utilize cell-based models to evaluate these effects. For instance, human embryonic kidney (HEK293) cells or macrophage cell lines (e.g., RAW 264.7) are stimulated to induce the expression of these enzymes. researchgate.netnih.gov The potency of a test compound is then measured by its ability to inhibit the production of inflammatory mediators. researchgate.netnih.gov Research on various cinnamic esters and amides has demonstrated significant inhibitory activity against 5-LOX and selective inhibition of COX-2. researchgate.netresearchgate.net The lipophilicity and specific substitutions on the phenyl ring are determining factors for this inhibitory action. researchgate.net While the general class of cinnamate esters shows promise, specific cell-based anti-inflammatory data for Dodecyl 3-phenylprop-2-enoate is not detailed in the available sources.

Studies on Enzyme Inhibition and Receptor Binding Affinity (In Vitro Models)

Beyond their role in inflammation, cinnamate esters have been studied as inhibitors of various other enzymes. The ester's alkyl chain length and the phenyl ring's structure are critical for specific enzyme interactions.

One notable area is the inhibition of viral enzymes. Studies on alkyl esters of ferulic acid, a related hydroxycinnamic acid, have shown that these compounds can act as dual inhibitors of HIV-1 Reverse Transcriptase (both its DNA polymerase and RNase H functions). unica.it Interestingly, the activity was dependent on the alkyl chain length, with esters having 10 to 12 carbons (a range that includes the dodecyl group) demonstrating this dual inhibition, whereas longer chains were less effective. unica.it

In the context of parasitic diseases, molecular docking studies have suggested that cinnamate derivatives may target key enzymes in parasites. For example, computational models predict that cinnamates could bind to and inhibit enzymes like aldehyde dehydrogenase or aspartyl aminopeptidase (B13392206) in Leishmania. unica.itresearchgate.net Other research has pointed to acetylcholinesterase (AChE), a key enzyme in the nervous system of insects, as a potential target for the larvicidal action of some cinnamates. nih.gov Furthermore, extracts containing cinnamates have shown inhibitory activity against enzymes like tyrosinase and cholinesterase, though specific contributions of individual esters were not defined. researchgate.net Direct receptor binding affinity studies for Dodecyl 3-phenylprop-2-enoate are not available.

Applications in Advanced Functional Materials and Coatings

Polymer Chemistry and Engineering Applications

The unique combination of a polymerizable vinyl group, a hydrophobic alkyl chain, and a rigid phenyl group in Dodecyl 3-phenylprop-2-enoate (B8295013) makes it a candidate for the synthesis of specialized polymers.

Dodecyl 3-phenylprop-2-enoate as a Monomer in Polymer Synthesis

While direct experimental evidence for the polymerization of Dodecyl 3-phenylprop-2-enoate is not extensively documented in publicly available literature, its structural features strongly suggest its capability to act as a monomer. The presence of the acrylate-like phenylprop-2-enoate group allows it to undergo polymerization through various mechanisms, similar to other vinyl monomers. The synthesis of polymers from related methacrylate (B99206) monomers, such as eugenol (B1671780) methacrylate, has been successfully achieved through free radical polymerization routes. nih.gov This suggests that Dodecyl 3-phenylprop-2-enoate could similarly be homopolymerized or copolymerized to create novel polymeric materials. The synthesis of polymers often involves the use of an initiator, such as azobisisobutyronitrile (AIBN), in a suitable solvent. nih.gov

The general synthetic route for polymers can be influenced by the choice of monomer, catalyst, and reaction conditions, which in turn affect the final properties of the polymer, such as molecular weight and viscosity. mdpi.com For instance, in the synthesis of poly(ethylene furanoate), the choice between 2,5-furan dicarboxylic acid (FDCA) and its derivative dimethyl 2,5-furan dicarboxylate (DMFD) as the monomer significantly impacts the resulting polymer's molecular weight. mdpi.com

Development of Hydrophobic Polymers and Copolymers with Tailored Architectures

The long dodecyl chain in Dodecyl 3-phenylprop-2-enoate is a key feature that can be exploited to develop hydrophobic polymers. This aliphatic chain would impart water-repellent properties to the resulting polymer. By copolymerizing Dodecyl 3-phenylprop-2-enoate with other monomers, it is possible to create copolymers with tailored architectures and a balance of properties. For example, copolymerization with hydrophilic monomers could lead to amphiphilic polymers, which are of interest for a variety of applications, including as surfactants and drug delivery vehicles.

The synthesis of copolymers with specific architectures, such as block or graft copolymers, allows for the precise control of the final material's properties. For instance, the synthesis of poly(eugenyl-2-hydroxypropyl methacrylate-co-methyl methacrylate) copolymers has been demonstrated, where the properties of the resulting copolymer are influenced by the composition of the monomers. nih.gov

Controlled Polymerization Techniques (e.g., Atom Transfer Radical Polymerization (ATRP), Photopolymerization)

Photopolymerization is another advanced technique that offers spatial and temporal control over the polymerization process. This method, which uses light to initiate polymerization, is particularly useful for creating coatings and thin films. Given the vinyl group in Dodecyl 3-phenylprop-2-enoate, it is plausible that this monomer could be utilized in photopolymerization reactions to create functional surfaces.

Surface Science and Coatings Technology

The properties of Dodecyl 3-phenylprop-2-enoate also make it a person of interest for applications in surface modification and the development of functional coatings.

Incorporation into Siloxane Composite Coatings for Surface Modification

Siloxane-based coatings are known for their excellent thermal stability, flexibility, and low surface energy. The incorporation of functional additives can further enhance their properties. While there is no direct research on the use of Dodecyl 3-phenylprop-2-enoate in this context, the general principle of using additives to modify siloxane coatings is well-established. researchgate.net The hydrophobic nature of the dodecyl chain could be leveraged to create superhydrophobic surfaces when incorporated into a siloxane matrix. Furthermore, the phenyl group could enhance the mechanical properties and scratch resistance of the coating. The modification of surfaces with silane (B1218182) coupling agents is a common strategy to improve the adhesion and dispersion of fillers within a polymer matrix, leading to enhanced mechanical properties. researchgate.netresearchgate.net

Research on Anti-biofilm Properties and Microbial Colonization Inhibition

The formation of biofilms on surfaces is a significant problem in various fields, from medical devices to marine infrastructure. There is a growing interest in developing coatings that can prevent or inhibit biofilm formation. nih.govmdpi.com The cinnamoyl group in Dodecyl 3-phenylprop-2-enoate is structurally related to cinnamaldehyde (B126680) and its derivatives, which have shown promising anti-biofilm activity against various bacteria, including Staphylococcus aureus. mdpi.com Natural compounds containing phenylpropene structures have been investigated for their ability to inhibit biofilm formation. mdpi.com

Role as Optical Clearing Reagents in Biological Imaging and Microscopy (based on related cinnamate (B1238496) esters)

The endeavor to visualize complex biological structures in three dimensions has been historically hindered by the inherent opacity of tissues. This opacity arises from the scattering of light at the interfaces of components with mismatched refractive indices, primarily lipids, proteins, and water. nih.gov Optical clearing techniques aim to mitigate this issue by replacing tissue water and lipids with a reagent that has a refractive index closely matching that of the proteins, thereby rendering the tissue transparent. researchgate.net This process is crucial for deep-tissue imaging using techniques like confocal and light-sheet fluorescence microscopy. nih.govsigmaaldrich.com

While direct studies on Dodecyl 3-phenylprop-2-enoate as an optical clearing agent are not extensively documented, the principles underlying the use of its shorter-chain analogue, ethyl cinnamate (ethyl 3-phenylprop-2-enoate), provide a strong basis for its potential in this application. nih.govresearchgate.netbiorxiv.org Ethyl cinnamate has emerged as a key component in several effective, non-toxic, and rapid tissue clearing protocols, such as the 2Eci method (2nd generation Ethyl cinnamate-based clearing). researchgate.netbiorxiv.org These methods have been successfully applied to a wide array of biological samples, including human organoids, Drosophila, zebrafish, and axolotl tissues. biorxiv.org

Given its structure, Dodecyl 3-phenylprop-2-enoate, with its long dodecyl chain, is expected to be more hydrophobic and have a different viscosity compared to ethyl cinnamate. These properties could influence its diffusion rate into tissues and the degree of tissue shrinkage or expansion, which are critical parameters in achieving high-fidelity 3D reconstructions. nih.gov The longer alkyl chain might also offer a different refractive index, potentially allowing for fine-tuning of the clearing process for specific tissue types. The non-toxic nature of related cinnamate esters like ethyl cinnamate is a significant advantage, making them suitable for use in standard laboratory settings without the need for specialized ventilation, a benefit that would likely extend to Dodecyl 3-phenylprop-2-enoate. researchgate.netbiorxiv.org

The application of such clearing agents facilitates detailed investigation of cellular and subcellular structures within intact organs, which is invaluable for both fundamental biological research and preclinical studies. nih.govnih.gov For instance, ethyl cinnamate-based clearing has been instrumental in the 3D imaging of lung vasculature and the analysis of neuromuscular junctions. nih.govnih.gov The potential of Dodecyl 3-phenylprop-2-enoate in this domain lies in its ability to potentially offer a different set of physicochemical properties that could be advantageous for clearing specific types of tissues, particularly those with high lipid content, where its hydrophobicity might enhance clearing efficacy.

Investigation of Liquid Crystalline Properties and Mesomorphism in Long-Chain Chalcone (B49325) Esters

The field of liquid crystals is continually exploring new molecular architectures that can exhibit mesomorphic behavior, which is an intermediate state of matter between a conventional liquid and a solid crystal. Chalcone esters, which share a similar phenylprop-2-enoyl core structure with Dodecyl 3-phenylprop-2-enoate, have been a subject of interest in this area. researchgate.netbohrium.com The investigation into the liquid crystalline properties of long-chain chalcone esters provides a valuable framework for predicting and understanding the potential mesomorphism of Dodecyl 3-phenylprop-2-enoate.

Research has demonstrated that the introduction of long alkyl or alkoxy chains is a key strategy for inducing and modulating liquid crystalline phases in calamitic (rod-shaped) molecules like chalcone esters. researchgate.nettandfonline.com The presence of these flexible chains can lead to the formation of various mesophases, such as nematic and smectic phases, upon heating. tandfonline.com In a nematic phase, the molecules have a long-range orientational order but no positional order, while in a smectic phase, they exhibit both orientational order and a degree of positional order, typically arranged in layers.

For example, studies on homologous series of chalcone esters have shown that the length of the terminal alkyl chain significantly influences the type of mesophase observed and the transition temperatures. bohrium.com It is often observed that shorter chain derivatives may not exhibit liquid crystalline properties, while intermediate and longer chain compounds can display smectic and/or nematic phases. researchgate.netbohrium.com For instance, in one series of chalcone esters, compounds with shorter alkyl chains (C3 to C6) exclusively showed a smectic C phase, whereas those with longer chains (C7 to C12) exhibited both smectic C and nematic phases. researchgate.net

The molecular structure of Dodecyl 3-phenylprop-2-enoate, featuring a rigid phenylprop-2-enoyl group attached to a long, flexible dodecyl chain, is conducive to the formation of liquid crystalline phases. The rigid core contributes to the anisotropic shape necessary for mesomorphism, while the long alkyl chain provides the necessary flexibility and van der Waals interactions to stabilize these phases over a specific temperature range. The length of the dodecyl (C12) chain falls within the range where both nematic and smectic phases are commonly observed in analogous chalcone ester systems. researchgate.net

The thermal stability and the temperature range of the mesophases are also critically dependent on the molecular structure. tandfonline.com The transition temperatures, such as the melting point (crystal to mesophase or isotropic liquid) and the clearing point (mesophase to isotropic liquid), are key characteristics of a liquid crystalline material. The table below presents data from a representative study on a homologous series of chalcone esters, illustrating the effect of alkyl chain length on transition temperatures.

| Alkyl Chain Length | Melting Point (°C) | Clearing Point (°C) | Mesophase(s) |

| C3 | 128 | 147 | Smectic C |

| C4 | 124 | 151 | Smectic C |

| C5 | 120 | 154 | Smectic C |

| C6 | 116 | 158 | Smectic C |

| C7 | 112 | 162 | Smectic C, Nematic |

| C8 | 108 | 165 | Smectic C, Nematic |

| C10 | 102 | 169 | Smectic C, Nematic |

| C12 | 98 | 172 | Smectic C, Nematic |

| Data is illustrative and based on trends reported for long-chain chalcone esters. researchgate.netbohrium.com |

Based on these analogous studies, it is highly probable that Dodecyl 3-phenylprop-2-enoate would exhibit thermotropic liquid crystalline behavior. Further experimental investigation using techniques such as differential scanning calorimetry (DSC) and polarized optical microscopy (POM) would be necessary to confirm its mesomorphic properties and determine its specific transition temperatures and phase behavior. The potential liquid crystalline nature of this compound makes it a candidate for applications in areas such as display technologies and advanced optical materials.

Environmental Behavior and Degradation Pathways of Dodecyl 3 Phenylprop 2 Enoate

Environmental Persistence and Biotransformation Studies under Various Conditions

The environmental persistence of Dodecyl 3-phenylprop-2-enoate (B8295013) is determined by its susceptibility to biotic and abiotic degradation processes. As a large, hydrophobic molecule, its primary degradation pathway is expected to be biotransformation by microorganisms.

Biodegradability Assessment: While specific studies on Dodecyl 3-phenylprop-2-enoate are not readily available in public literature, its biodegradability can be inferred from its structural components. The compound consists of a long alkyl chain and an ester functional group, characteristics shared with many surfactants and esters that have been studied for biodegradability. Standardized tests, such as those outlined in the OECD Guidelines for the Testing of Chemicals, are used to assess "ready biodegradability". oecd.orgoecd.org These tests measure the extent to which a chemical is mineralized by microorganisms from sources like activated sludge over a 28-day period. oecd.orgaropha.com A substance is considered "readily biodegradable" if it meets stringent criteria, such as reaching 60% of its theoretical oxygen demand (ThOD) or theoretical carbon dioxide production (ThCO₂) within a 10-day window. oecd.orgaropha.com

Given its structure, Dodecyl 3-phenylprop-2-enoate would likely undergo an initial hydrolysis step, followed by the degradation of its constituents. The long dodecyl chain is similar to those in surfactants like sodium dodecyl benzene (B151609) sulfonate (DBS), which are known to be biodegraded by microorganisms through processes involving the oxidation of the alkyl chain. nih.gov

Biotransformation Pathways: The biotransformation of Dodecyl 3-phenylprop-2-enoate is anticipated to proceed via a two-stage process:

Ester Hydrolysis: The initial and most critical step is the enzymatic hydrolysis of the ester bond, catalyzed by microbial esterases. This cleavage yields Dodecanol (B89629) (a fatty alcohol) and Cinnamic acid.

Degradation of Intermediates:

Dodecanol: This long-chain alcohol is a readily metabolizable substrate for many bacteria. Its degradation would proceed through well-established fatty acid oxidation pathways, likely involving initial oxidation to dodecanal (B139956) and then to dodecanoic acid, followed by sequential removal of two-carbon units via β-oxidation.

Cinnamic Acid: The cinnamic acid moiety is also susceptible to microbial degradation. Studies on anaerobic consortia have shown that cinnamate (B1238496) can be transformed to benzoate (B1203000) via β-oxidation. nih.gov Under aerobic conditions, further degradation of the aromatic ring would occur, leading to ring cleavage and eventual mineralization to carbon dioxide and water.

Table 1: Common OECD 301 Tests for Ready Biodegradability This table outlines standard methods used to assess the potential biodegradability of chemical substances.

| OECD Test Guideline | Method Name | Parameter Measured | Pass Level for Ready Biodegradability |

|---|---|---|---|

| OECD 301 A | DOC Die-Away | Dissolved Organic Carbon (DOC) | ≥ 70% removal |

| OECD 301 B | CO₂ Evolution Test | Carbon Dioxide (CO₂) Production | ≥ 60% of ThCO₂ |

| OECD 301 D | Closed Bottle Test | Biochemical Oxygen Demand (BOD) | ≥ 60% of ThOD |

| OECD 301 F | Manometric Respirometry Test | Oxygen Consumption | ≥ 60% of ThOD |

Photodegradation Mechanisms and Identification of Transformation Products

The cinnamate functional group in Dodecyl 3-phenylprop-2-enoate is a chromophore that absorbs ultraviolet (UV) radiation, making the compound susceptible to photodegradation. This is a crucial transformation pathway in sunlit surface waters. The photochemistry of cinnamate esters has been studied for related compounds, such as octyl methoxycinnamate (OMC) and methyl cinnamate. nih.goveuropa.eu

Photodegradation Mechanisms: Upon absorption of UV light, the molecule is promoted to an excited electronic state. The primary deactivation pathways for cinnamate esters include:

trans-cis Isomerization: A highly efficient and rapid process where the stable trans isomer is converted to the cis isomer. This isomerization dissipates the absorbed energy but can alter the biological and physical properties of the molecule. europa.eu

Photodissociation (Fragmentation): If the molecule remains in an excited state, it can undergo bond cleavage, leading to the formation of various transformation products. Studies on protonated OMC in the gas phase, which show relevance to condensed-phase photolysis, have identified key fragmentation points. nih.gov These studies suggest that cleavage can occur at the C-C bond adjacent to the ester's carbonyl group and on either side of the ester's ether oxygen. nih.gov

Potential Transformation Products: Based on the known fragmentation patterns of similar cinnamate esters, the photodegradation of Dodecyl 3-phenylprop-2-enoate could lead to a variety of transformation products.

Table 2: Potential Photodegradation Products of Dodecyl 3-phenylprop-2-enoate This table is based on extrapolation from fragmentation patterns of other cinnamate esters, such as Octyl Methoxycinnamate. nih.gov

| Potential Transformation Product | Proposed Formation Pathway |

|---|---|

| Cinnamic acid and Dodecene | Cleavage of the ester C-O bond. |

| Dodecanol and Cinnamoyl radical | Cleavage of the ester acyl-oxygen bond. |

| 3-phenylprop-2-enal (Cinnamaldehyde) radical cation | Rupture of the C-C bond adjacent to the ester carbonyl group. |

| Various smaller hydroxylated and/or oxidized species | Further reaction of primary products with reactive oxygen species (e.g., hydroxyl radicals) in water. |

The formation of these products destroys the UV-absorbing capability of the original molecule and results in smaller, potentially more mobile or reactive chemical species in the environment.

Hydrolytic Stability and Degradation Kinetics in Aquatic Environments

Abiotic hydrolysis is a key degradation pathway for esters in aquatic environments. The stability of Dodecyl 3-phenylprop-2-enoate is dependent on the pH of the surrounding water. Carboxylic acid esters undergo hydrolysis through acid-catalyzed, neutral, and base-catalyzed mechanisms. epa.gov

Hydrolysis Mechanism and Kinetics: The hydrolysis of Dodecyl 3-phenylprop-2-enoate involves the nucleophilic attack of a water molecule on the ester's carbonyl carbon. This reaction is significantly accelerated by the presence of acids (H⁺) or bases (OH⁻).

Base-Catalyzed Hydrolysis: Under alkaline conditions (pH > 8), the dominant mechanism is typically a bimolecular reaction (B_AC2), where a hydroxide (B78521) ion attacks the carbonyl carbon. epa.gov This is generally the fastest pathway for simple ester hydrolysis.

Acid-Catalyzed Hydrolysis: Under acidic conditions (pH < 4), the reaction is catalyzed by hydronium ions, which protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.

Neutral Hydrolysis: At neutral pH (around 7), hydrolysis still occurs but at a much slower rate compared to acid or base-catalyzed conditions.

Studies on other long-chain alkyl esters, such as sodium dodecyl sulfate, show that hydrolysis rates are influenced by factors like pH, temperature, and the formation of micelles. cdnsciencepub.comepa.gov For Dodecyl 3-phenylprop-2-enoate, the long dodecyl chain may lead to aggregation or partitioning into organic phases, which could affect its accessibility to water and thus its hydrolysis rate. The expected products of hydrolysis are Dodecanol and Cinnamic acid (or its conjugate base, cinnamate, depending on the pH).

Table 3: Factors Influencing the Hydrolytic Degradation of Dodecyl 3-phenylprop-2-enoate

| Factor | Effect on Hydrolysis Rate | Mechanism |

|---|---|---|

| pH | Slowest near neutral pH; increases significantly in acidic (pH < 4) or alkaline (pH > 8) conditions. | Specific acid (H⁺) or base (OH⁻) catalysis accelerates the reaction. epa.gov |

| Temperature | Increases with temperature. | Provides the necessary activation energy for the reaction to proceed. |

| Water Solubility | Lower solubility can decrease the hydrolysis rate. | As a hydrophobic molecule, its low solubility may limit contact with water, slowing the reaction in the aqueous phase. |

| Micelle Formation | Can either increase or decrease the rate. | Aggregation can alter the local concentration of reactants (water, H⁺, OH⁻) at the ester group interface. epa.gov |

Future Research Trajectories and Interdisciplinary Perspectives on Dodecyl 3 Phenylprop 2 Enoate

Development of Novel Biocatalytic Systems and Sustainable Production Processes

The future of Dodecyl 3-phenylprop-2-enoate (B8295013) synthesis is geared towards more sustainable and environmentally friendly methods, with a significant focus on biocatalysis. Traditional chemical synthesis methods often rely on harsh reaction conditions and potentially toxic reagents. In contrast, biocatalytic processes utilizing enzymes like lipases offer a greener alternative.

Research has explored the use of lipase (B570770) B from Candida antarctica (CALB) for the esterification of cinnamic acid. researchgate.net Molecular dynamics simulations have been employed to understand the interaction between cinnamic acid and the active site of CALB, revealing a two-step binding mechanism. researchgate.net These computational insights are crucial for optimizing reaction conditions and improving the efficiency of biocatalytic synthesis. Future research will likely focus on enhancing the stability and reusability of these enzymatic systems through immobilization techniques, which are in line with green chemistry principles. researchgate.net

Furthermore, efforts are being made to develop single-step green processes for the preparation of cinnamic esters. One such patented method describes the direct oxidation of cinnamaldehyde (B126680) or cinnamyl alcohol in the presence of an oxidizing agent and a catalyst, which can be conducted under conventional heating, microwave, or ultrasound irradiation. google.comgoogle.com This approach aims to improve atom economy and reduce the use of hazardous substances. google.com

A comparison of conventional and a greener proposed synthesis method is detailed in the table below:

| Synthesis Method | Reactants | Reagents/Catalysts | Conditions | Noteworthy Aspects |

| Conventional Synthesis | Cinnamaldehyde, Dodecanol (B89629) | Selenium Dioxide (SeO2), Toluene | Refluxing under Dean Stark apparatus | Involves use of a toxic heavy metal reagent and an organic solvent. google.com |

| Proposed Green Process | Cinnamaldehyde or Cinnamyl alcohol, Dodecanol | Oxidizing agent, Homogeneous or heterogeneous catalyst | Stirring at room temperature, refluxing, microwave, or ultrasound irradiation | Aims for a one-step process, potentially solvent-free, with improved atom economy. google.comgoogle.com |

Future investigations will likely explore a wider range of microbial lipases and novel immobilization supports to enhance the yield and cost-effectiveness of Dodecyl 3-phenylprop-2-enoate production. The optimization of reaction parameters such as temperature, substrate molar ratio, and enzyme concentration will be critical.

Integration of Artificial Intelligence and Machine Learning for Compound Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and property prediction of chemical compounds like Dodecyl 3-phenylprop-2-enoate. While specific AI/ML models for this particular compound are not yet documented, the general methodologies are well-established in drug discovery and materials science. These computational tools can predict various properties, including bioactivity, physicochemical characteristics, and toxicity, thus accelerating the research and development process.

Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms, can be developed to correlate the structural features of cinnamic acid esters with their biological activities. For instance, the larvicidal activity of a series of cinnamic acid derivatives, including Dodecyl 3-phenylprop-2-enoate, against Aedes aegypti has been studied. nih.govmdpi.com The data from such studies, which includes compounds with varying alkyl chain lengths and aromatic substitutions, could be used to train ML models to predict the larvicidal potency of novel, unsynthesized cinnamates.

Future research could focus on the following AI/ML applications for Dodecyl 3-phenylprop-2-enoate:

De Novo Design: Generative AI models could be employed to design novel cinnamate (B1238496) derivatives with potentially enhanced biological activities or desired material properties.

Property Prediction: Machine learning models could be trained to predict key physicochemical properties such as solubility, melting point, and stability, as well as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.

Synthesis Prediction: AI tools could assist in planning more efficient and sustainable synthetic routes for Dodecyl 3-phenylprop-2-enoate and its analogs.

The development of robust AI/ML models will require the generation of large, high-quality datasets of experimental data for a diverse range of cinnamic acid esters.

Advanced In Vitro Models for Deeper Mechanistic Understanding of Bioactivities

Recent studies have highlighted the biological potential of Dodecyl 3-phenylprop-2-enoate, particularly its larvicidal activity. In a comparative study, it was evaluated against the fourth-stage larvae of Aedes aegypti, the mosquito vector for diseases like dengue and Zika. mdpi.com While it was found to be less potent than some other alkyl cinnamates with shorter alkyl chains, it still demonstrated greater larvicidal activity than the parent cinnamic acid. nih.govmdpi.com

The following table summarizes the larvicidal activity of Dodecyl 3-phenylprop-2-enoate in comparison to other related compounds:

| Compound | LC50 (mM) against Aedes aegypti larvae |

| Cinnamic acid | > 4.0 |

| Methyl cinnamate | 1.60 |

| Ethyl cinnamate | 0.74 |

| Butyl cinnamate | 0.21 |

| Pentyl cinnamate | 0.17 |

| Dodecyl cinnamate | 3.54 mdpi.com |

Future research should employ more advanced in vitro models to elucidate the precise mechanism of action behind this larvicidal effect. This could involve cell-based assays to assess cytotoxicity against mosquito cell lines, and enzyme inhibition assays to identify specific molecular targets. Computational docking studies have suggested that cinnamic acid derivatives may act as multi-target inhibitors, potentially affecting enzymes like glutathione (B108866) S-transferases (GSTs). nih.gov Expanding these in silico studies to Dodecyl 3-phenylprop-2-enoate could provide valuable hypotheses for experimental validation.

Furthermore, the antiparasitic potential of Dodecyl 3-phenylprop-2-enoate could be further explored. A study on p-coumaric acid derivatives noted that dodecyl cinnamate exhibited leishmanicidal activity. nih.gov Advanced in vitro models using different species and life stages of parasites, such as Leishmania, could provide a more comprehensive understanding of its antiparasitic spectrum and mechanism of action.

Exploration of Dodecyl 3-phenylprop-2-enoate in Smart Materials and Responsive Systems

The unique chemical structure of Dodecyl 3-phenylprop-2-enoate, which combines a rigid phenylpropanoid group with a long, flexible dodecyl chain, makes it an interesting candidate for applications in smart materials and responsive systems. While specific research in this area is currently nascent, the properties of related compounds suggest several promising avenues for future exploration.

The cinnamate moiety is known for its photo-responsive behavior, particularly its ability to undergo [2+2] cycloaddition upon exposure to UV light. This property is widely utilized in the development of photo-crosslinkable polymers. Future research could investigate the incorporation of Dodecyl 3-phenylprop-2-enoate as a monomer or a pendant group in polymer chains to create photo-responsive materials. The long dodecyl chain could act as a plasticizer, influencing the mechanical properties and processability of the resulting polymers.

Potential applications for such materials could include:

Smart Coatings: Photo-responsive coatings that can change their properties, such as wettability or adhesion, upon light stimulation.

Biomedical Hydrogels: Photo-crosslinkable hydrogels for applications in drug delivery and tissue engineering.

Self-Healing Materials: The reversible nature of the cinnamate dimerization could be harnessed to create materials with self-healing capabilities.

The exploration of Dodecyl 3-phenylprop-2-enoate in the formulation of liquid crystals and organogels is another promising research direction, given its amphiphilic character.

Comprehensive Life Cycle Assessment and Green Chemistry Principles in Chemical Manufacturing and Application

The principles of green chemistry are highly relevant to the manufacturing and application of Dodecyl 3-phenylprop-2-enoate. A patent for a "single step green process" for producing cinnamic esters highlights the industry's move towards more environmentally benign synthesis methods. google.comgoogle.com This process aims to minimize waste, avoid the use of toxic solvents and reagents, and improve energy efficiency.

The following table outlines the twelve principles of green chemistry and their potential application to the life cycle of Dodecyl 3-phenylprop-2-enoate:

| Principle of Green Chemistry | Application to Dodecyl 3-phenylprop-2-enoate |

| 1. Prevention | Designing synthesis routes that minimize waste generation. |

| 2. Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |

| 3. Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. |

| 4. Designing Safer Chemicals | Designing the end product to have low toxicity while maintaining its desired function. |

| 5. Safer Solvents and Auxiliaries | Minimizing or avoiding the use of organic solvents, or replacing them with greener alternatives like water or supercritical CO2. |

| 6. Design for Energy Efficiency | Conducting synthetic methods at ambient temperature and pressure whenever possible. |

| 7. Use of Renewable Feedstocks | Exploring the use of bio-based sources for cinnamic acid and dodecanol. |

| 8. Reduce Derivatives | Minimizing or avoiding the use of protecting groups to reduce steps and waste. |

| 9. Catalysis | Using catalytic reagents (e.g., enzymes) in preference to stoichiometric reagents. |

| 10. Design for Degradation | Designing the product to break down into innocuous degradation products at the end of its function. |

| 11. Real-time analysis for Pollution Prevention | Developing analytical methodologies for real-time monitoring and control to prevent the formation of hazardous substances. |

| 12. Inherently Safer Chemistry for Accident Prevention | Choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents. |

Future research should focus on conducting a cradle-to-grave LCA for Dodecyl 3-phenylprop-2-enoate and actively incorporating green chemistry principles into all stages of its life cycle. This includes exploring renewable feedstocks for its synthesis and investigating its biodegradability to ensure its environmental compatibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products